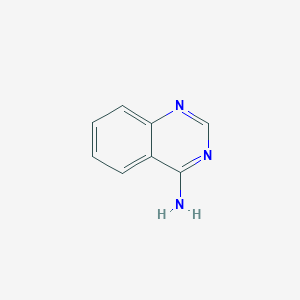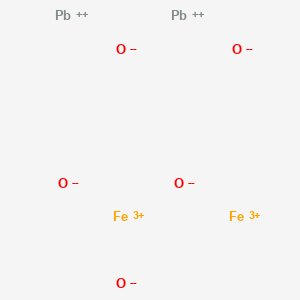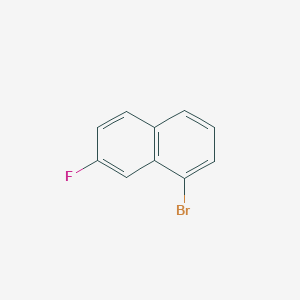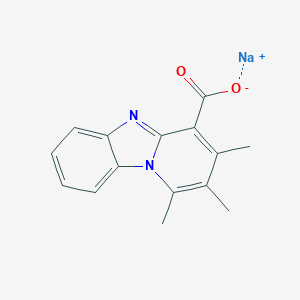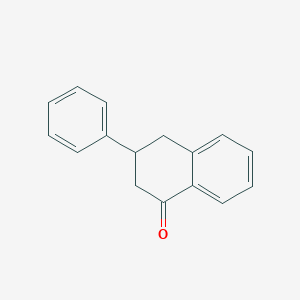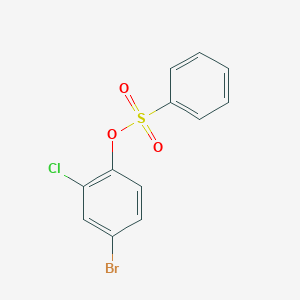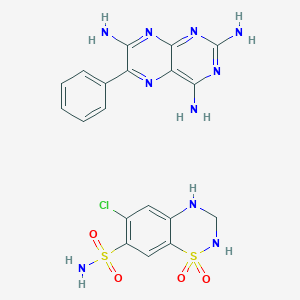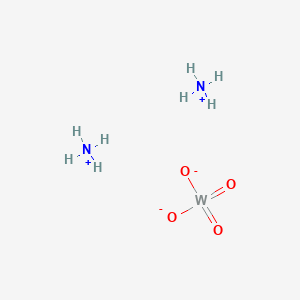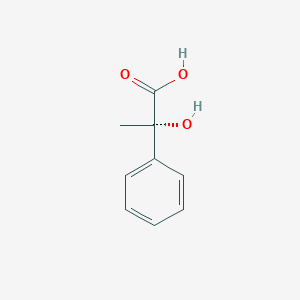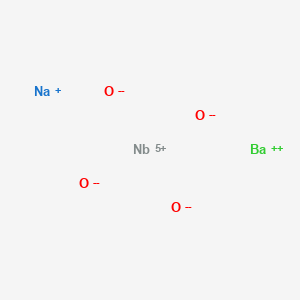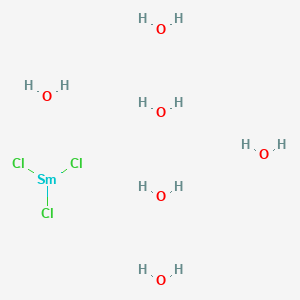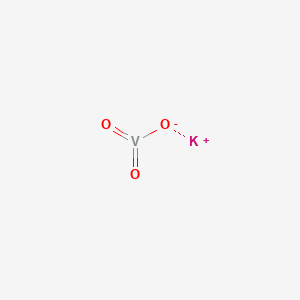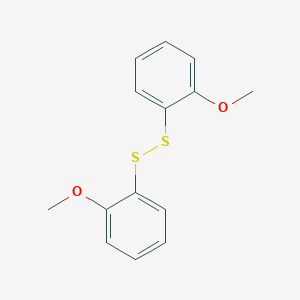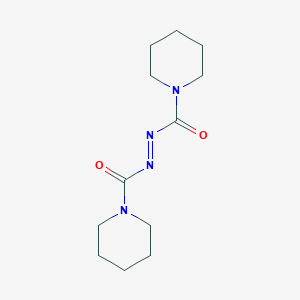
Dirubidium selenite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dirubidium selenite is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a combination of rubidium and selenium, which are both essential elements for living organisms. Dirubidium selenite has been synthesized through various methods, and its unique properties make it a promising candidate for scientific research.
作用機序
The mechanism of action of dirubidium selenite is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The generation of ROS by dirubidium selenite can lead to cell death, making it a potential anti-cancer agent.
生化学的および生理学的効果
Dirubidium selenite has been found to have a variety of biochemical and physiological effects on living organisms. In vitro studies have shown that dirubidium selenite can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, dirubidium selenite has been found to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
Dirubidium selenite has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using relatively simple methods. However, dirubidium selenite has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
将来の方向性
There are several future directions for research on dirubidium selenite. One area of interest is its potential applications in optoelectronic devices, such as solar cells and light-emitting diodes. Another area of research is its use as a catalyst for various chemical reactions. In biomedicine, dirubidium selenite has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy and safety. Additionally, more research is needed to fully understand the mechanism of action of dirubidium selenite and its potential applications in other fields, such as environmental science and nanotechnology.
合成法
Dirubidium selenite can be synthesized through a variety of methods, including the reaction of rubidium carbonate and selenium dioxide. Another method involves the reaction of rubidium hydroxide and selenous acid. The synthesis of dirubidium selenite requires strict control of reaction conditions, such as temperature, pressure, and reactant concentration, to ensure the purity and yield of the final product.
科学的研究の応用
Dirubidium selenite has been studied for its potential applications in various scientific fields, such as materials science, catalysis, and biomedicine. In materials science, dirubidium selenite has been found to exhibit unique optical and electrical properties, making it a promising candidate for optoelectronic devices. In catalysis, dirubidium selenite has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedicine, dirubidium selenite has been studied for its potential anti-cancer properties.
特性
CAS番号 |
15123-97-4 |
|---|---|
製品名 |
Dirubidium selenite |
分子式 |
O3Rb2Se |
分子量 |
297.9 g/mol |
IUPAC名 |
rubidium(1+);selenite |
InChI |
InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
InChIキー |
LGBHDVWVULCARN-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
正規SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



